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For Researchers, Scientists, and Drug Development Professionals

Abstract
2-amino-3-mercapto-1-propanol, a trifunctional amino thiol, presents a unique molecular

architecture of interest in various scientific domains, including drug development and materials

science. Its structure, containing primary amine, thiol, and primary alcohol functional groups,

suggests a rich and complex spectroscopic profile. This technical guide provides a

comprehensive overview of the expected spectroscopic characteristics of 2-amino-3-mercapto-

1-propanol, including predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data. Detailed experimental protocols for acquiring these spectra are also

presented to aid researchers in their analytical endeavors.

Predicted Spectroscopic Data
Due to the limited availability of published experimental spectra for 2-amino-3-mercapto-1-

propanol, this section provides predicted data based on established spectroscopic principles

and data from analogous compounds. These tables are intended to serve as a reference for

the identification and characterization of the molecule. The molecular formula of 2-amino-3-

mercapto-1-propanol is C₃H₉NOS, and its molecular weight is approximately 107.18 g/mol .[1]

[2]

Predicted ¹H NMR Data
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The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the

different proton environments in the molecule. The chemical shifts are influenced by the

electronegativity of the neighboring oxygen, nitrogen, and sulfur atoms.

Protons
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Predicted Coupling
Constant (J, Hz)

H on C1 (-CH₂OH) 3.5 - 3.8
Doublet of doublets

(dd)

J(H,H) ≈ 5-7, J(H,H) ≈

11-12

H on C2 (-CH(NH₂)-) 2.9 - 3.3 Multiplet (m)

H on C3 (-CH₂SH) 2.5 - 2.8
Doublet of doublets

(dd)

J(H,H) ≈ 6-8, J(H,H) ≈

13-14

-OH
Variable (solvent

dependent)
Broad singlet (br s)

-NH₂
Variable (solvent

dependent)
Broad singlet (br s)

-SH
Variable (solvent

dependent)

Triplet (t) or broad

singlet
J(H,H) ≈ 7-9

Predicted ¹³C NMR Data
The carbon NMR spectrum will provide information on the number of unique carbon

environments.

Carbon Predicted Chemical Shift (δ, ppm)

C1 (-CH₂OH) 60 - 65

C2 (-CH(NH₂)-) 50 - 55

C3 (-CH₂SH) 25 - 30

Predicted FT-IR Data
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The infrared spectrum will show characteristic absorption bands for the alcohol, amine, and

thiol functional groups.

Functional Group
Predicted Wavenumber
(cm⁻¹)

Description

O-H stretch (alcohol) 3200 - 3600 Broad

N-H stretch (amine) 3300 - 3500 Medium, may show two bands

C-H stretch (aliphatic) 2850 - 3000 Medium to strong

S-H stretch (thiol) 2550 - 2600 Weak

N-H bend (amine) 1590 - 1650 Medium

C-O stretch (primary alcohol) 1000 - 1050 Strong

C-N stretch 1020 - 1250 Medium

C-S stretch 600 - 800 Weak

Predicted Mass Spectrometry Data
In electron ionization mass spectrometry, the molecule is expected to fragment in a predictable

manner.

m/z Proposed Fragment Description

107 [C₃H₉NOS]⁺ Molecular Ion (M⁺)

90 [M - NH₃]⁺ Loss of ammonia

89 [M - H₂O]⁺ Loss of water

74 [M - SH]⁺ Loss of sulfhydryl radical

76 [CH₂(NH₂)CH₂SH]⁺ α-cleavage (loss of CH₂OH)

44 [CH(NH₂)CH₂]⁺ Further fragmentation

30 [CH₂NH₂]⁺ Common amine fragment
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Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of 2-amino-3-

mercapto-1-propanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

2-amino-3-mercapto-1-propanol sample

Deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD)[3]

NMR tubes (5 mm diameter)[3][4]

Pipettes

Vortex mixer

Procedure:

Sample Preparation:

For ¹H NMR, accurately weigh 5-20 mg of the 2-amino-3-mercapto-1-propanol sample.[3]

For ¹³C NMR, a higher concentration of 20-50 mg is recommended.[3]

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a

clean vial.[3][5]

Ensure complete dissolution by gentle vortexing or sonication.[3]

Transfer the solution to an NMR tube using a pipette, ensuring the liquid level is between

4.0 and 5.0 cm from the bottom.[3]

Cap the NMR tube securely.[3]
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Instrument Setup and Data Acquisition:

Insert the NMR tube into the spectrometer's spinner.

Lock the spectrometer on the deuterium signal of the solvent.[3]

Shim the magnetic field to achieve optimal homogeneity and resolution.[3]

Tune and match the probe for the desired nucleus (¹H or ¹³C).[3]

Set the appropriate acquisition parameters (e.g., spectral width, number of scans,

relaxation delay).

Acquire the ¹H spectrum, followed by the ¹³C spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Materials:

2-amino-3-mercapto-1-propanol sample

FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates

(e.g., NaCl, KBr)[6][7]

Pipettes

Solvent for cleaning (e.g., isopropanol or ethanol)

Procedure (using ATR):

Sample Preparation:

Ensure the ATR crystal is clean and free of any residues.[8]

Data Acquisition:

Acquire a background spectrum of the clean, empty ATR crystal.
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Place a small drop of the liquid 2-amino-3-mercapto-1-propanol sample directly onto the

ATR crystal.[8]

Acquire the sample spectrum over a typical range of 4000 to 400 cm⁻¹.[6]

Clean the ATR crystal thoroughly with a suitable solvent after the measurement.[6]

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

2-amino-3-mercapto-1-propanol sample

Mass spectrometer with an electron ionization (EI) source

Volatile solvent (if necessary for sample introduction)

Procedure:

Sample Introduction:

Introduce a small amount of the sample into the ion source. For a volatile liquid, this can

be done via a heated inlet system.[9]

Ionization and Analysis:

The sample molecules are bombarded with a beam of high-energy electrons to induce

ionization and fragmentation.

The resulting ions are accelerated and separated based on their mass-to-charge (m/z)

ratio by the mass analyzer.[9]

A detector measures the abundance of each ion.[9]

Data Interpretation:

The resulting mass spectrum is plotted as relative intensity versus m/z.
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Identify the molecular ion peak and analyze the fragmentation pattern to deduce the

structure.

Visualizations
The following diagrams illustrate the logical workflows for the spectroscopic analysis of 2-

amino-3-mercapto-1-propanol.
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Caption: Overall workflow for the spectroscopic characterization of 2-amino-3-mercapto-1-

propanol.
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Caption: Logical relationship between spectroscopic techniques and the structural information

derived.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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